![molecular formula C12H9F3N4O4 B6088026 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088026.png)
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a protein that plays a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been shown to inhibit TLR4 signaling and has potential therapeutic applications in various inflammatory diseases.
Mecanismo De Acción
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide works by binding to a specific site on TLR4, preventing the recruitment of downstream signaling molecules and inhibiting the activation of pro-inflammatory pathways. This leads to a reduction in the production of cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has been shown to have a potent anti-inflammatory effect in various preclinical models. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells such as macrophages and dendritic cells. 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has also been shown to improve survival rates in animal models of sepsis and acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide is a highly specific inhibitor of TLR4 signaling, making it a valuable tool for studying the role of TLR4 in various disease models. However, 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has a relatively short half-life in vivo, which can limit its effectiveness in certain disease models.
Direcciones Futuras
There are several potential future directions for research on 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and stable analogs of 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide, which could improve its therapeutic efficacy. Another area of interest is the investigation of 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Finally, further research is needed to fully understand the mechanisms of 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide's anti-inflammatory effects and its potential applications in various disease models.
Métodos De Síntesis
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The synthesis has been optimized to improve yield and purity, and several variations of the synthesis have been reported in the literature.
Aplicaciones Científicas De Investigación
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. In these models, 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and improve survival rates. 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has also been investigated as a potential adjuvant therapy in cancer, as TLR4 signaling can promote tumor growth and metastasis.
Propiedades
IUPAC Name |
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O4/c1-18-6-9(19(21)22)10(17-18)11(20)16-7-2-4-8(5-3-7)23-12(13,14)15/h2-6H,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHREQZCONCAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-N~3~-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)
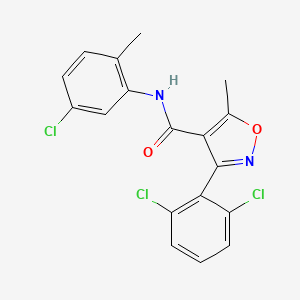
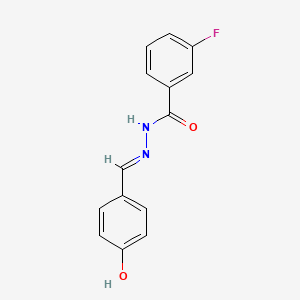
amino]methyl}benzoate](/img/structure/B6087994.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6087998.png)
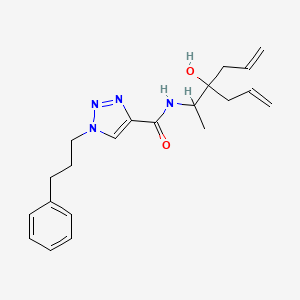
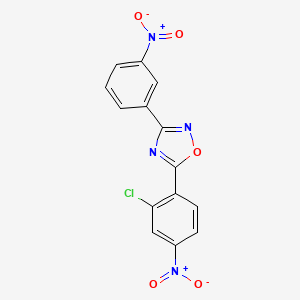
amino]methyl}-2-methoxyphenol](/img/structure/B6088034.png)
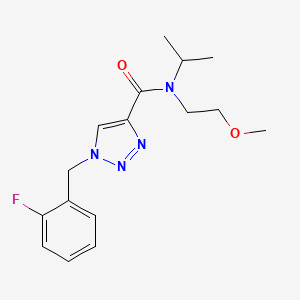
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6088042.png)
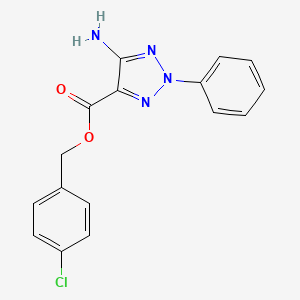
methanone](/img/structure/B6088047.png)
![5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6088054.png)
![{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6088062.png)